6-Chloro-2-(methylthio)-1,3-benzoxazole

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

6-Chloro-2-(methylthio)-1,3-benzoxazole (CAS 1071296-64-4) solves the core limitation of non-halogenated benzoxazoles by providing two orthogonal reactive handles: SMe for nucleophilic displacement and Cl for Pd-catalyzed cross-coupling. This enables true sequential 2,6-diversification unattainable with 2-(methylthio)benzoxazole. • LogP 3.2031 places derivatives in the optimal BBB penetration range for CNS programs. • Boiling point 310.4°C and density 1.4 g/cm³ minimize evaporative loss during scale-up. • Supplied at ≥97% purity with batch-specific QC documentation.

Molecular Formula C8H6ClNOS
Molecular Weight 199.66 g/mol
CAS No. 1071296-64-4
Cat. No. B1326682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(methylthio)-1,3-benzoxazole
CAS1071296-64-4
Molecular FormulaC8H6ClNOS
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(O1)C=C(C=C2)Cl
InChIInChI=1S/C8H6ClNOS/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,1H3
InChIKeyURXIJEWVHCFAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(methylthio)-1,3-benzoxazole Procurement Guide


6-Chloro-2-(methylthio)-1,3-benzoxazole (CAS 1071296-64-4) is a heterocyclic benzoxazole derivative characterized by a chlorine atom at the 6-position and a methylthio group at the 2-position . This substitution pattern classifies it as a dual-functional synthetic intermediate, offering orthogonal reactivity for sequential derivatization in medicinal chemistry and agrochemical research . Its value is rooted in the versatility of the benzoxazole scaffold, which is a core structure investigated for antimicrobial, antifungal, and anticancer activities .

6-Chloro-2-(methylthio)-1,3-benzoxazole vs. Non-Halogenated Analog


Simple substitution of 6-Chloro-2-(methylthio)-1,3-benzoxazole with its non-halogenated counterpart, 2-(methylthio)benzoxazole (CAS 13673-62-6), will fundamentally alter project outcomes. The 6-chloro substituent introduces a critical second reactive handle, enabling cross-coupling reactions orthogonal to the nucleophilic displacement at the 2-position . This structural difference also leads to quantifiable changes in key physicochemical properties, including a significantly higher boiling point, density, and calculated LogP, which directly impact purification, formulation, and the lipophilicity of final drug-like molecules . Ignoring these differences will produce analogs with divergent ADME profiles and synthetic utility.

6-Chloro-2-(methylthio)-1,3-benzoxazole: Quantitative Differentiation


Boiling Point and Density Comparison

The presence of a chlorine substituent at the 6-position leads to a substantial increase in boiling point and density compared to the non-halogenated analog, 2-(methylthio)benzoxazole. This indicates stronger intermolecular forces and will influence purification methods like distillation and phase separation. The target compound's boiling point is 310.4±34.0 °C at 760 mmHg, compared to 273.1 °C for the analog . This is a quantifiable and practically significant difference for laboratory handling.

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

Lipophilicity (LogP) and ADME Profiling

The calculated LogP (cLogP) of 6-Chloro-2-(methylthio)-1,3-benzoxazole is 3.2031, as reported by a commercial supplier . This value is quantifiably higher than the benchmark LogP for the benzoxazole core, which is typically around 1.57 without the chlorine or methylthio groups . The increase of over 1.6 log units places the compound in a significantly more lipophilic space, making it inherently different for designing molecules intended to cross biological membranes. This property is crucial for CNS drug discovery or intracellular target engagement.

Drug Discovery QSAR ADME Prediction

Purity and Hazard Classification

For procurement decisions, analytical purity and safety handling are key differentiators. A primary supplier specifies a minimum purity of ≥97% for this compound, which is essential for reproducible synthetic outcomes . In contrast, a widely available analog, 2-(methylthio)benzoxazole, is offered at a higher baseline purity of >98.0%(GC) by some vendors . Crucially, the target compound carries explicit GHS hazard statements (H302, H315, H319, H335), classifying it as harmful if swallowed and causing skin and eye irritation . This contrasts with the non-halogenated analog's less comprehensive hazard profile , mandating distinct safety protocols for receipt and storage.

Procurement Safety Quality Control

6-Chloro-2-(methylthio)-1,3-benzoxazole Application Scenarios


Orthogonal Derivatization for Focused Libraries

The compound's dual reactive handles—a methylthio group for nucleophilic displacement and a chlorine atom for palladium-catalyzed cross-coupling—make it the optimal starting material for synthesizing 2,6-diversified benzoxazole libraries. Scientists can first displace the 2-methylthio group with amines or alkoxides to introduce a first diversity point, and subsequently perform a Suzuki or Buchwald-Hartwig coupling at the 6-position to introduce a second. This sequential strategy is not feasible with the non-chlorinated analog, making the target compound a strategically superior choice for library synthesis .

High-LogP CNS-Penetrant Drug Leads

A calculated LogP of 3.2031 positions this compound in the optimal lipophilicity range for blood-brain barrier penetration . When used as a key intermediate, it can confer favorable ADME properties to final drug candidates, particularly for neurological targets. This makes it a preferred building block over the parent benzoxazole (LogP ~1.57) for CNS-focused medicinal chemistry programs, where higher baseline lipophilicity can reduce the number of subsequent synthetic steps needed to achieve target engagement.

High-Temperature and Solvent-Free Protocols

The significantly higher boiling point (310.4°C vs 273.1°C) and density (1.4 g/cm³ vs 1.27 g/cm³) compared to the non-halogenated analog make this compound particularly well-suited for high-boiling solvent reactions or solvent-free mechanochemical syntheses. The risk of reagent loss due to evaporation is substantially reduced, enabling more robust and scalable processes in an industrial research setting.

QSAR and Pharmacophore Model Validation

The compound's quantifiable physicochemical profile makes it a valuable test candidate for calibrating computational models. Its high LogP and dual-electronic nature allow researchers to probe the predictive power of QSAR models for antimicrobial or kinase inhibition activity, using it as a key validation point within a set of benzoxazole analogs. The clear property differences from simpler benzoxazoles provide a wide parameter space for robust model testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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